molecular formula C₉H₁₂ClNO₂S B1142914 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride CAS No. 1151904-84-5

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride

カタログ番号: B1142914
CAS番号: 1151904-84-5
分子量: 233.72
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Development

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-acetate hydrochloride (CAS: 1151904-84-5) emerged as a critical intermediate during the development of thienopyridine-class antithrombotic agents. First synthesized in the early 2000s, its structural framework became pivotal for optimizing platelet aggregation inhibitors like prasugrel. The compound’s discovery coincided with efforts to improve the metabolic stability of prodrugs targeting the P2Y12 adenosine diphosphate receptor.

Key milestones include:

  • 2003 : Initial reports of its synthesis via esterification of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol with acetyl chloride under basic conditions.
  • 2007 : Optimization of coupling reactions with α-cyclopropyl carbonyl bromides to yield prasugrel precursors.
  • 2013 : Identification as a process-related impurity in prasugrel hydrochloride batches, necessitating rigorous analytical characterization.

Nomenclature and Classification

Systematic IUPAC Name :
(4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl) acetate hydrochloride

Structural Classification :

  • Core : Bicyclic thienopyridine (fusion of thiophene and tetrahydropyridine rings)
  • Functional Groups :
    • Ester (acetate) at C2
    • Secondary alcohol (tautomerizes with ketone in solution)
    • Hydrochloride salt (enhances stability and solubility)

Alternative Designations :

  • Prasugrel acetyl intermediate
  • Thienopyridine-2-acetate hydrochloride

Significance in Pharmaceutical Chemistry

This compound serves dual roles:

  • Synthetic Intermediate : Critical for constructing the thienopyridine moiety in prasugrel, a potent P2Y12 inhibitor.
  • Analytical Reference Standard : Used to monitor impurities during antithrombotic drug manufacturing.

Key Data :

Property Value Source
Molecular Formula C₉H₁₂ClNO₂S
Molecular Weight 233.72 g/mol
Melting Point 176–178°C
Solubility DMSO, methanol (slight)

Structure-Based Rationale for Research Interest

The molecule’s architecture enables unique interactions:

  • Thiophene Ring : Facilitates π-π stacking with aromatic residues in the P2Y12 receptor.
  • Tetrahydropyridine : Enhances conformational flexibility for optimal binding.
  • Acetate Ester : Serves as a metabolically labile group in prodrug activation.

Synthetic Advantages :

  • The hydrochloride salt improves crystallinity, aiding purification.
  • Stereochemical stability at C7a prevents racemization during storage.

特性

CAS番号

1151904-84-5

分子式

C₉H₁₂ClNO₂S

分子量

233.72

製品の起源

United States

準備方法

Formaldehyde-Mediated Cyclization

A patent (CN102432626A) outlines a two-step protocol for synthesizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, which can be adapted for the 2-ol derivative.

Step 1: Imine Formation
A mixture of water (200 g), formaldehyde (50–60 g), and 2-thiophene ethylamine (120–130 g) is heated to 50–55°C for 20–30 hours. The reaction mixture is extracted with dichloroethane, washed with saturated brine, and concentrated under reduced pressure to yield the imine intermediate.

Step 2: Cyclization and Salt Formation
The imine is treated with ethanolic hydrogen chloride (25–30% concentration) and water at 65–75°C for 4–8 hours. Activated carbon is added to adsorb impurities, followed by cooling to 0–5°C to precipitate the hydrochloride salt.

Key Parameters

ComponentMass Ratio (Imine : EtOH·HCl : H2O : Activated Carbon)
Optimal Conditions130–150 : 480–520 : 45–55 : 2–4
YieldNot explicitly reported

This method avoids hazardous hydrogen chloride gas and minimizes waste acid generation, enhancing industrial feasibility.

Vilsmeier-Haack Reaction Approach

An alternative route from the RSC Medicinal Chemistry employs a Vilsmeier-Haack reaction to construct the tetrahydrothieno[3,2-c]pyridine core.

Procedure

  • Vilsmeier Reagent Preparation : Phosphorus oxychloride (40 mmol) is added to dry DMF (50 mmol) at 0–5°C, followed by tert-butyl piperidine-1-carboxylate (25 mmol).

  • Cyclization : The intermediate is reacted with ethyl mercaptoacetate (40 mmol) and triethylamine (50 mmol) under reflux for 2 hours.

  • Deprotection : Trifluoroacetic acid (19.3 mmol) cleaves the tert-butyl group, yielding ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate.

Advantages

  • High regioselectivity due to controlled electrophilic substitution.

  • Compatibility with diverse ester functionalities at the 2-position.

Acetylation of the 2-Hydroxy Group

The 2-hydroxy group of the tetrahydrothieno[3,2-c]pyridine core is acetylated using esterification protocols.

Isopropenyl Acetate Method

A study in PMC demonstrates acetylation of analogous thienopyridines using isopropenyl acetate and p-toluenesulfonic acid.

Protocol

  • The 2-hydroxy derivative (31.6 mmol) is dissolved in isopropenyl acetate (120 mL) with p-toluenesulfonic acid (41.1 mmol).

  • The mixture is refluxed at 90°C for 6 hours, cooled, and neutralized with saturated NaHCO3.

  • Extraction with ethyl acetate and solvent removal yields the acetylated product.

Reaction Conditions

ParameterValue
Temperature90°C
Catalyst Loading1.3 eq
YieldNot reported

This method is efficient for sterically hindered alcohols, avoiding racemization.

Formation of the Hydrochloride Salt

The final step involves converting the acetylated free base to its hydrochloride salt.

Procedure

  • The acetylated compound is dissolved in anhydrous ethanol.

  • Hydrogen chloride gas is bubbled through the solution until precipitation occurs.

  • The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Optimization Notes

  • Ethanol as the solvent ensures high solubility of both free base and hydrochloride.

  • Excess HCl is avoided to prevent decomposition of the acetate ester.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Core Synthesis Methods

ParameterFormaldehyde MethodVilsmeier-Haack Method
Starting Materials2-Thiophene ethylaminetert-Butyl piperidine carboxylate
Reaction Steps23
Hazardous ReagentsNonePOCl3, TFA
ScalabilityIndustrial-friendlyLab-scale

Table 2: Acetylation Methods

MethodReagentsTemperatureYield
Isopropenyl AcetateIsopropenyl acetate, TsOH90°CHigh

Characterization and Analytical Data

While explicit data for the target compound is limited, related structures provide insights:

  • 1H NMR : Peaks at δ 3.95 ppm (pyridine CH2) and δ 4.31 ppm (ester CH2) confirm cyclization and acetylation.

  • MS : ESI-MS m/z 312.0 [M+H]+ aligns with tetrahydrothieno[3,2-c]pyridine derivatives .

化学反応の分析

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Anticancer Properties

Research indicates that 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives exhibit promising anticancer activity through the inhibition of the Hedgehog signaling pathway. The structure-activity relationship (SAR) studies reveal that specific substitutions enhance potency against various cancer cell lines.

Case Study :
In a study evaluating the inhibitory effects of these compounds on Hedgehog acyltransferase (HHAT), it was found that certain derivatives showed IC50 values below 25 μM with minimal cytotoxicity .

CompoundIC50 (μM)Activity
Compound 1<25High
Compound 15>50Low

Antimicrobial Activity

In addition to anticancer properties, these compounds have demonstrated antimicrobial effects against various bacterial strains.

Case Study :
A recent investigation assessed the efficacy of several synthesized tetrahydrothieno derivatives against Pseudomonas aeruginosa and Escherichia coli. Compounds showed varying degrees of inhibition:

Compound% Inhibition against P. aeruginosa% Inhibition against E. coli
Compound A67.3%94.5%
Compound B50.5%72.5%

These results indicate significant potential for further development as antimicrobial agents .

Pharmacological Insights

The pharmacological profile of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol derivatives suggests they may serve as effective tools in drug development due to their ability to modulate key biological pathways involved in disease processes.

作用機序

The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride involves its conversion to active metabolites that inhibit platelet aggregation. This is achieved by blocking the P2Y12 adenosine diphosphate receptor on the platelet surface, preventing platelet activation and aggregation. This mechanism is crucial for its use in antithrombotic therapy .

類似化合物との比較

Chemical Identity :

  • CAS No.: 1151904-84-5 (hydrochloride), 1151904-85-6 (free base) .
  • Molecular Formula: C₉H₁₂ClNO₂S (hydrochloride salt) .
  • Molecular Weight : 233.72 g/mol .
  • Structure: Comprises a tetrahydrothieno[3,2-c]pyridine core with an acetyloxy group at position 2 and a hydrochloride counterion . SMILES: Cl.CC (=O)Oc1cc2CNCCc2s1 .
  • Purity : >95% (HPLC) .

Role in Pharmaceuticals :
This compound is a critical intermediate in synthesizing prasugrel hydrochloride , a potent antiplatelet drug . It lacks intrinsic therapeutic activity but serves as a precursor for modifying the core structure to enhance pharmacological properties .

Structural Analogues in the Thienopyridine Class
Compound Key Structural Features Molecular Weight (g/mol) Biological Role References
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride Tetrahydrothienopyridine core; acetyloxy group at C2; hydrochloride salt 233.72 Intermediate for prasugrel synthesis
Prasugrel Hydrochloride Additional cyclopropyl-fluorophenyl substituent at C5; acetyloxy group at C2 409.90 Active antiplatelet drug (P2Y12 ADP receptor inhibitor)
Ticlopidine Hydrochloride 5-(2-Chlorobenzyl) substituent; unmodified thienopyridine core ~300 (exact MW not provided) First-generation antiplatelet agent (largely replaced due to adverse effects)
Clopidogrel Bisulfate Methylcarboxy substituent at C2; chlorophenyl group at C5 419.90 Second-generation antiplatelet drug (prodrug requiring metabolic activation)
Prasugrel Impurity (Trityl Derivative) Triphenylmethyl group at C5; acetyloxy group at C2 439.57 Synthetic impurity with reduced solubility and no therapeutic role
Functional and Pharmacological Differences
  • Activity :

    • Prasugrel exhibits superior potency and faster onset compared to clopidogrel and ticlopidine due to optimized substituents enhancing P2Y12 receptor binding and metabolic stability .
    • The target compound lacks the cyclopropyl-fluorophenyl moiety critical for prasugrel’s antiplatelet activity, confirming its role as a synthesis intermediate .
  • Solubility and Stability: The hydrochloride salt of the target compound is water-soluble, facilitating its use in reactions . Prasugrel HCl acetic acid solvate (a derivative) shows enhanced solubility and stability compared to prasugrel HCl alone, highlighting the impact of crystal form modifications .
  • Synthetic Utility: The target compound undergoes Mitsunobu reactions to introduce the cyclopropyl-fluorophenyl group, forming prasugrel . Ticlopidine synthesis involves benzylation at C5, demonstrating how substituent choice dictates biological outcomes .

生物活性

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-acetate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₀ClN₃O₂S
  • Molecular Weight : 227.15 g/mol
  • CAS Number : 1367932-22-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • GSK-3β Inhibition : It has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in several signaling pathways. This inhibition plays a crucial role in neuroprotection and anti-inflammatory effects .
  • α₂-Adrenoceptor Affinity : The compound exhibits selective affinity for α₂-adrenoceptors, which are implicated in the modulation of neurotransmitter release and have potential applications in treating mood disorders and anxiety .
  • Cytotoxicity and Cell Viability : Studies have demonstrated that at certain concentrations (e.g., 1 µM), the compound does not significantly reduce cell viability in neuronal cell lines (HT-22) and microglial cells (BV-2), indicating a favorable safety profile .

Pharmacological Effects

The compound has been evaluated for various pharmacological effects:

Activity TypeObservations
Neuroprotective Effects Inhibits GSK-3β leading to reduced neuroinflammation.
Anti-inflammatory Activity Significantly decreases levels of nitric oxide (NO) and IL-6 in microglial cells .
Cytotoxicity Displays low cytotoxicity in neuronal cell lines at effective concentrations .

Study on GSK-3β Inhibition

In a study focusing on GSK-3β inhibitors, the compound was tested alongside other derivatives. It exhibited an IC₅₀ value of approximately 8 nM, showcasing its potency as a GSK-3β inhibitor compared to other tested compounds .

Neuroprotective Effects in Animal Models

Research involving animal models has indicated that administration of this compound leads to significant improvements in cognitive function and memory retention. The underlying mechanism appears to be linked to its inhibitory action on GSK-3β and subsequent modulation of neuronal survival pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride with high purity?

  • Methodology : A common approach involves protecting the thiophene ring during synthesis to prevent side reactions. For example, trityl (triphenylmethyl) groups are used to protect reactive nitrogen sites in the tetrahydrothienopyridine core, followed by acetylation and subsequent HCl salt formation . Reaction optimization (e.g., temperature control at 0–5°C for acid-sensitive intermediates) is critical to minimize byproducts. Post-synthesis, column chromatography with silica gel (eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures improve purity .

Q. How can the stereochemical integrity of the compound be validated during synthesis?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Compare retention times with enantiomerically pure standards. Single-crystal X-ray diffraction (employing SHELXL for refinement ) provides definitive confirmation of stereochemistry, as demonstrated in structurally analogous compounds .

Q. What analytical techniques are essential for characterizing this compound’s structural stability under varying pH conditions?

  • Methodology : Perform stress testing by incubating the compound in buffers at pH 1–13 (37°C, 24 hours). Monitor degradation via LC-MS (ESI+ mode) using a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can detect pH-induced conformational changes in the tetrahydrothienopyridine ring .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the compound’s metabolic pathways in preclinical models?

  • Methodology : Conduct comparative studies using isotopically labeled analogs (e.g., deuterated at the acetate moiety). Employ in vitro microsomal assays (human/rat liver microsomes) with UPLC-QTOF-MS to track metabolite formation. For contradictory findings (e.g., CYP2C19 vs. CYP3A4 dominance), use selective enzyme inhibitors (e.g., ketoconazole for CYP3A4) to clarify metabolic contributions .

Q. What experimental design is optimal for studying the compound’s interactions with P2Y12 receptor isoforms?

  • Methodology : Use surface plasmon resonance (SPR) with immobilized P2Y12 extracellular domains. Test binding affinity (KD) in buffer systems mimicking physiological conditions (pH 7.4, 150 mM NaCl). Include negative controls (e.g., P2Y1 receptor) and validate via competitive assays with known antagonists (e.g., prasugrel active metabolite ). Molecular docking (AutoDock Vina) can predict binding modes, but mutagenesis studies (e.g., Ala-scanning of receptor residues) are required for mechanistic validation .

Q. How should researchers address discrepancies in reported crystallographic data for hydrochloride salts of similar thienopyridine derivatives?

  • Methodology : Re-evaluate crystal packing using high-resolution synchrotron data (λ = 0.7 Å) to resolve ambiguities in hydrogen-bonding networks. Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For inconsistent unit cell parameters, verify lattice symmetry via powder XRD and compare with Cambridge Structural Database entries .

Q. What strategies mitigate interference from degradation products during impurity profiling of this compound?

  • Methodology : Develop a stability-indicating HPLC method with a phenyl-hexyl column (mobile phase: 25 mM potassium phosphate pH 4.0/acetonitrile). Use photodiode array detection (210–400 nm) to distinguish the parent compound from impurities (e.g., des-acetyl derivatives ). For co-eluting peaks, employ LC-MS/MS with MRM transitions specific to target ions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。